Human milk oligosaccharides (HMOs) are complex carbohydrates found abundantly in human milk, representing the third most abundant solid component after lactose and lipids. [, , ] They are diverse in structure, with over 200 different molecules identified. [, ] HMOs play crucial roles in infant development, including shaping the gut microbiota, supporting the immune system, and protecting against pathogens. [, , , ]
Monofucosyl-para-lacto-N-hexaose IV belongs to the class of fucosylated HMOs. While specific information on Monofucosyl-para-lacto-N-hexaose IV is limited, its parent structure, para-lacto-N-hexaose, has been identified in human milk. [] Fucosylated HMOs, in general, are known to mimic binding sites for pathogens, preventing their adhesion to host cells. [] Additionally, they act as prebiotics, selectively promoting the growth of beneficial bacteria like Bifidobacterium species in the infant gut. [, ]
Monofucosyl-para-lacto-N-hexaose IV is a complex oligosaccharide that belongs to the family of human milk oligosaccharides, specifically derived from para-lacto-N-hexaose. This compound is notable for its role in infant nutrition and immune system development. Human milk oligosaccharides, including Monofucosyl-para-lacto-N-hexaose IV, have been shown to influence gut microbiota composition and support the development of the infant's immune system. The molecular formula for Monofucosyl-para-lacto-N-hexaose IV is CHNO with a CAS number of 115236-58-3 .
Monofucosyl-para-lacto-N-hexaose IV is primarily sourced from human breast milk, where it is one of the many oligosaccharides that contribute to the nutritional and immunological properties of milk. It is classified under the category of fucosylated oligosaccharides, which are characterized by the presence of fucose, a hexose sugar. This classification places it within the broader context of glycoscience, where oligosaccharides play crucial roles in biological processes and interactions.
The synthesis of Monofucosyl-para-lacto-N-hexaose IV involves a series of glycosylation reactions. The process typically employs a convergent coupling strategy, which has been shown to be effective in assembling complex oligosaccharide structures. Key steps include:
The synthesis may involve the use of specific enzymes, such as fucosyltransferases, which facilitate the addition of fucose units to the core structure. Additionally, careful control of reaction conditions (temperature, pH) is essential for achieving high yields and purity.
The detailed structural data includes:
Monofucosyl-para-lacto-N-hexaose IV can participate in various chemical reactions typical for carbohydrates, including:
These reactions are significant for both synthetic applications and understanding metabolic pathways involving oligosaccharides.
The mechanism by which Monofucosyl-para-lacto-N-hexaose IV exerts its biological effects involves several processes:
Studies have shown that fucosylated oligosaccharides like Monofucosyl-para-lacto-N-hexaose IV can significantly alter gut microbiota composition, enhancing populations of beneficial bacteria while inhibiting harmful strains .
Relevant analyses include spectroscopic methods (NMR, MS) that confirm the structure and purity of Monofucosyl-para-lacto-N-hexaose IV.
Monofucosyl-para-lacto-N-hexaose IV has several scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: